molecular formula C17H21N3O4 B5054836 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B5054836
M. Wt: 331.4 g/mol
InChI Key: ILFKYSOKQMFKDU-UHFFFAOYSA-N
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Description

1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a hybrid compound featuring a pyrrolidine-2,5-dione (diketopiperazine) core conjugated with a piperidine-4-carboxamide scaffold and a 3-methoxyphenyl substituent. Pyrrolidine-2,5-dione derivatives are well-documented for their diverse bioactivities, including anticonvulsant and tyrosinase inhibitory effects . The piperidine-4-carboxamide moiety is frequently utilized in medicinal chemistry due to its ability to enhance pharmacokinetic properties and target engagement.

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-24-13-4-2-3-12(9-13)20-15(21)10-14(17(20)23)19-7-5-11(6-8-19)16(18)22/h2-4,9,11,14H,5-8,10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFKYSOKQMFKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via a substitution reaction. The piperidine ring is then formed through a series of cyclization and amination reactions. Industrial production methods may involve optimization of these steps to improve yield and reduce costs .

Chemical Reactions Analysis

1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperidine-4-Carboxamide Derivatives (SARS-CoV-2 Inhibitors)

The target compound shares the piperidine-4-carboxamide scaffold with the SARS-CoV-2 inhibitors reported in . However, its substitution pattern diverges significantly:

  • Substituent Effects : The 3-methoxyphenyl-pyrrolidine-dione group in the target compound replaces the naphthalenyl and fluorobenzyl/pyridinyl groups in the SARS-CoV-2 inhibitors. The bulkier naphthalenyl and polar pyridinyl groups in the latter may enhance viral protease binding, whereas the 3-methoxyphenyl group could influence CNS permeability due to its lipophilicity .
  • Further molecular docking studies are warranted to validate this hypothesis.

Biological Activity

1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
  • Molecular Formula : C16_{16}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 304.35 g/mol

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
  • CNS Activity : Given its structure, the compound is hypothesized to interact with central nervous system (CNS) receptors. Preliminary studies suggest potential modulation of glutamate receptors, which are critical in neuropharmacology .
  • Anti-inflammatory Properties : The compound's ability to reduce inflammation has been noted in several studies, indicating a possible therapeutic role in inflammatory diseases .

The biological activity of 1-[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is thought to be mediated through:

  • Receptor Binding : The methoxyphenyl group may facilitate binding to specific receptors in the CNS, influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : The dioxopyrrolidine moiety is believed to interact with enzymes involved in inflammatory pathways, potentially leading to reduced synthesis of pro-inflammatory mediators.

Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative therapeutic agent .

PathogenMIC (µg/mL)Comparison with Ampicillin
Staphylococcus aureus32Equivalent
Escherichia coli64Approximately 50%

Study 2: Neuropharmacological Effects

In another study focusing on CNS effects, the compound was tested for its ability to modulate glutamate receptor activity in vitro. Results indicated a dose-dependent inhibition of receptor activation, which could have implications for treating conditions like anxiety and depression .

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